molecular formula C16H27O5P B8753039 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene

5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene

Cat. No.: B8753039
M. Wt: 330.36 g/mol
InChI Key: PKOVGCNGPUDMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene typically involves the reaction of benzyl halides with triethyl phosphite, followed by functional group modification to achieve the desired isopropyl and methoxy substitutions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl (4-methoxybenzyl)phosphonate
  • Diethyl (4-isopropylbenzyl)phosphonate

Comparison: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the HWE reaction for selectively producing E-olefins. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C16H27O5P

Molecular Weight

330.36 g/mol

IUPAC Name

5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C16H27O5P/c1-7-20-22(17,21-8-2)11-13-9-14(18-5)16(12(3)4)15(10-13)19-6/h9-10,12H,7-8,11H2,1-6H3

InChI Key

PKOVGCNGPUDMPU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)OC)C(C)C)OC)OCC

Origin of Product

United States

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